molecular formula C15H22N2O4S B7690249 1-(4-methoxy-3-methylbenzenesulfonyl)-N-(propan-2-yl)piperidine-4-carboxamide

1-(4-methoxy-3-methylbenzenesulfonyl)-N-(propan-2-yl)piperidine-4-carboxamide

Cat. No. B7690249
M. Wt: 326.4 g/mol
InChI Key: SCAKCDVHGQIAOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxy-3-methylbenzenesulfonyl)-N-(propan-2-yl)piperidine-4-carboxamide, also known as MP-10, is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is an important enzyme involved in DNA repair and maintenance, and its inhibition has been shown to have therapeutic potential in a variety of diseases, including cancer, neurodegenerative disorders, and inflammation.

Mechanism of Action

The mechanism of action of 1-(4-methoxy-3-methylbenzenesulfonyl)-N-(propan-2-yl)piperidine-4-carboxamide involves the inhibition of PARP-1, an enzyme involved in DNA repair and maintenance. PARP-1 is activated in response to DNA damage, and its inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death. 1-(4-methoxy-3-methylbenzenesulfonyl)-N-(propan-2-yl)piperidine-4-carboxamide has been shown to be a potent and selective inhibitor of PARP-1, with minimal off-target effects.
Biochemical and Physiological Effects:
In addition to its therapeutic potential, 1-(4-methoxy-3-methylbenzenesulfonyl)-N-(propan-2-yl)piperidine-4-carboxamide has been studied for its biochemical and physiological effects. Studies have shown that 1-(4-methoxy-3-methylbenzenesulfonyl)-N-(propan-2-yl)piperidine-4-carboxamide can inhibit the formation of reactive oxygen species (ROS), which are implicated in a variety of disease processes, including cancer and neurodegeneration. 1-(4-methoxy-3-methylbenzenesulfonyl)-N-(propan-2-yl)piperidine-4-carboxamide has also been shown to reduce inflammation in preclinical models of inflammatory bowel disease and arthritis, suggesting potential applications in the treatment of these diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(4-methoxy-3-methylbenzenesulfonyl)-N-(propan-2-yl)piperidine-4-carboxamide is its potency and selectivity for PARP-1, making it a valuable tool for studying the role of PARP-1 in disease processes. However, one limitation of 1-(4-methoxy-3-methylbenzenesulfonyl)-N-(propan-2-yl)piperidine-4-carboxamide is its relatively short half-life, which may limit its use in certain experimental settings. In addition, the cost of 1-(4-methoxy-3-methylbenzenesulfonyl)-N-(propan-2-yl)piperidine-4-carboxamide may be prohibitive for some researchers.

Future Directions

There are several future directions for the study of 1-(4-methoxy-3-methylbenzenesulfonyl)-N-(propan-2-yl)piperidine-4-carboxamide and PARP inhibitors in general. One area of research is the development of more potent and selective PARP inhibitors, which may have even greater therapeutic potential. In addition, the combination of PARP inhibitors with other therapies, such as chemotherapy and immunotherapy, is an area of active investigation. Finally, the identification of biomarkers that can predict response to PARP inhibitors may help to personalize treatment for patients with cancer and other diseases.

Synthesis Methods

The synthesis of 1-(4-methoxy-3-methylbenzenesulfonyl)-N-(propan-2-yl)piperidine-4-carboxamide involves several steps, starting with the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with N-(propan-2-yl)piperidine to form the corresponding sulfonamide. This intermediate is then reacted with 4-cyanobenzoyl chloride to form the final product, 1-(4-methoxy-3-methylbenzenesulfonyl)-N-(propan-2-yl)piperidine-4-carboxamide. The synthesis of 1-(4-methoxy-3-methylbenzenesulfonyl)-N-(propan-2-yl)piperidine-4-carboxamide has been optimized to yield high purity and yield, making it a valuable tool for scientific research.

Scientific Research Applications

1-(4-methoxy-3-methylbenzenesulfonyl)-N-(propan-2-yl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in a variety of diseases. In cancer, PARP inhibitors such as 1-(4-methoxy-3-methylbenzenesulfonyl)-N-(propan-2-yl)piperidine-4-carboxamide have been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting DNA repair mechanisms in cancer cells, leading to increased cell death. 1-(4-methoxy-3-methylbenzenesulfonyl)-N-(propan-2-yl)piperidine-4-carboxamide has also been shown to have potential in the treatment of neurodegenerative disorders such as Alzheimer's disease, where PARP-1 inhibition has been shown to reduce neuronal damage and improve cognitive function. In addition, 1-(4-methoxy-3-methylbenzenesulfonyl)-N-(propan-2-yl)piperidine-4-carboxamide has been studied for its anti-inflammatory properties, with promising results in preclinical models of inflammatory bowel disease and arthritis.

properties

IUPAC Name

1-(4-methoxy-3-methylphenyl)sulfonyl-N-methylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-11-10-13(4-5-14(11)21-3)22(19,20)17-8-6-12(7-9-17)15(18)16-2/h4-5,10,12H,6-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAKCDVHGQIAOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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